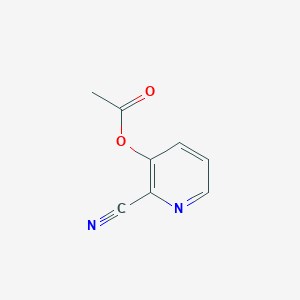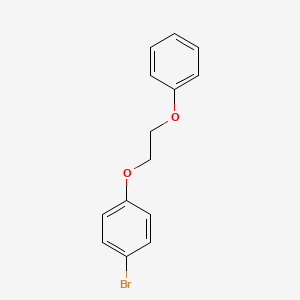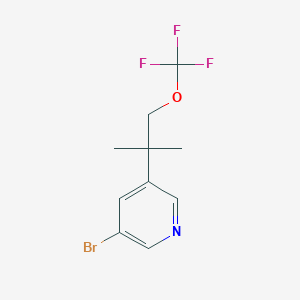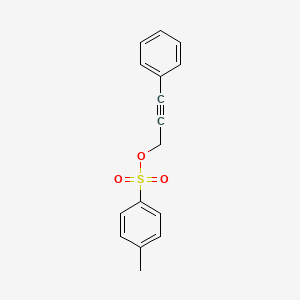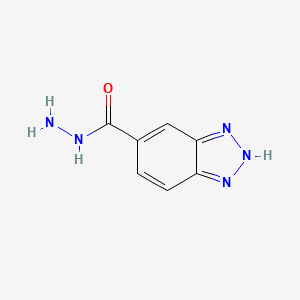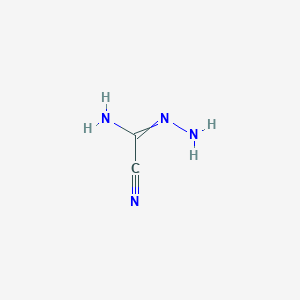![molecular formula C10H21NO2 B8610820 tert-butyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8610820.png)
tert-butyl 2-[(2-methylpropyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[(2-methylpropyl)amino]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an isobutylamino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(isobutylamino)acetate can be achieved through several methods. One common approach involves the esterification of tert-butyl alcohol with acetic acid in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of tert-butyl acetate with isobutylamine under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of tert-butyl 2-(isobutylamino)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
tert-butyl 2-[(2-methylpropyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of tert-butyl 2-(isobutylamino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: An ester with a similar tert-butyl group but lacking the isobutylamino substituent.
Isobutyl acetate: An ester with an isobutyl group but lacking the tert-butyl group.
Sec-butyl acetate: Another ester with a different butyl group configuration.
Uniqueness
tert-butyl 2-[(2-methylpropyl)amino]acetate is unique due to the presence of both tert-butyl and isobutylamino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylpropylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-8(2)6-11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 |
InChI Key |
UAWZWQWCHZELEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8610745.png)
![2-[2-(4-Chlorophenyl)hydrazinylidene]propanoic acid](/img/structure/B8610754.png)
![5-Chloro-N-{2-[4-(2-hydroxyethyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B8610756.png)
![6-[(Pyrrolidin-2-ylidene)methyl]-2,3,4,5-tetrahydropyridine](/img/structure/B8610773.png)

